cis-DL-Pinonic acid
Description
Research Context and Significance in Biogenic Organic Chemistry
cis-DL-Pinonic acid is a significant compound within the realm of biogenic organic chemistry, primarily recognized for its role as a product derived from the atmospheric oxidation of monoterpenes, a class of volatile organic compounds (VOCs) abundantly emitted by vegetation mdpi.compnas.orgcopernicus.orgkit.edunih.govresearchgate.netacs.org. As a bicyclic monoterpene derivative, its study is integral to understanding the complex chemical transformations of biogenic volatile organic compounds (BVOCs) in the atmosphere. The significance of this compound lies in its contribution to the formation of secondary organic aerosols (SOA), which are crucial components of atmospheric particulate matter, influencing air quality, climate, and human health mdpi.compnas.orgkit.edu. Research in this area aims to elucidate the pathways and mechanisms by which these biogenic compounds are converted into atmospheric aerosols, and this compound serves as a key marker and participant in these processes pnas.orgresearchgate.netresearchgate.netcopernicus.orgnih.gov.
Role as a Key Intermediate in Monoterpene Oxidation Pathways
This compound is a prominent first-generation oxidation product resulting from the atmospheric degradation of monoterpenes, most notably α-pinene, which is one of the most abundant BVOCs globally mdpi.compnas.orgkit.edunih.govresearchgate.netacs.orgnih.govresearchgate.netresearchgate.net. The oxidation of α-pinene by atmospheric oxidants such as hydroxyl radicals (OH) and ozone (O₃) leads to the formation of various semivolatile organic compounds (SVOCs), including this compound, alongside other compounds like pinonaldehyde, pinic acid, and norpinonic acid mdpi.compnas.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net. These initial oxidation products can then undergo further reactions, with pinic acid often being described as a subsequent oxidation product of pinonic acid researchgate.netresearchgate.netcopernicus.org. The chemical structure of this compound, featuring a cyclobutane (B1203170) ring with acetyl and carboxyl groups, makes it a representative intermediate in the complex cascade of reactions that transform volatile terpenes into less volatile, aerosol-forming species nih.govchemeo.comnih.govnist.gov.
Overview of Historical and Contemporary Research Trajectories
The research trajectory concerning this compound has evolved significantly, moving from its initial identification as a product of terpene oxidation to a detailed investigation of its atmospheric fate and contribution to SOA. Early studies focused on identifying the products of α-pinene oxidation, establishing this compound as a major component pnas.orgnih.govresearchgate.net. More contemporary research has delved into its quantitative contribution to SOA mass yields, its partitioning behavior, and its chemical transformations under various atmospheric conditions mdpi.comacs.orgmdpi.comcopernicus.orgresearchgate.netd-nb.inforesearchgate.netcopernicus.org. Current research trajectories include examining its role in aerosol aging processes, such as acid-catalyzed reactions and photolysis, and its influence on aerosol optical properties and new particle formation acs.orgnih.govnih.govacs.orgacs.org. The development of advanced analytical techniques, such as mass spectrometry, has been crucial in tracking and quantifying this compound and its derivatives in both laboratory experiments and ambient atmospheric samples mdpi.comcopernicus.orgresearchgate.net.
Data Tables
To better illustrate the information presented, the following data tables summarize key aspects of this compound and its atmospheric context.
Table 1: Key Monoterpene Oxidation Products and Their Roles
| Compound Name | Chemical Formula | Primary Precursor | Primary Oxidants | Key Atmospheric Role | Citation(s) |
| α-Pinene | C₁₀H₁₆ | Vegetation | N/A | Major biogenic volatile organic compound (BVOC) emitted by plants; precursor to SOA. | mdpi.compnas.orgkit.edu |
| This compound | C₁₀H₁₆O₃ | α-Pinene | OH, O₃ | First-generation oxidation product; contributes to SOA mass; SOA tracer; undergoes aging. | mdpi.compnas.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.netcopernicus.orgcopernicus.org |
| Pinonaldehyde | C₁₀H₁₆O₂ | α-Pinene | OH, O₃ | First-generation oxidation product; precursor to other products. | mdpi.compnas.orgnih.govnih.govresearchgate.netresearchgate.net |
| Pinic Acid | C₉H₁₄O₄ | α-Pinene, Pinonic Acid | OH, O₃ | Oxidation product; contributes to SOA mass; potential tracer for aged SOA. | mdpi.compnas.orgnih.govresearchgate.netresearchgate.netcopernicus.org |
| Norpinonic Acid | C₉H₁₄O₄ | α-Pinene | OH, O₃ | Oxidation product; contributes to SOA mass; potential tracer for aged SOA. | mdpi.comnih.govcopernicus.org |
| 3-Methyl-1,2,3-butanetricarboxylic acid (MBTCA) | C₈H₁₂O₆ | Pinonic Acid | OH | Second-generation oxidation product; tracer for aged biogenic SOA. | researchgate.netresearchgate.netcopernicus.orgcopernicus.orgresearchgate.netcopernicus.org |
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit | Source(s) |
| Chemical Formula | C₁₀H₁₆O₃ | N/A | nih.govnist.gov |
| Molecular Weight | 184.23 | g/mol | chemeo.comnih.govnist.govscbt.com |
| CAS Registry Number | 17879-35-5 | N/A | chemeo.comnih.govnist.gov |
| IUPAC Standard InChIKey | SIZDUQQDBXJXLQ-SFYZADRCSA-N | N/A | chemeo.comnist.gov |
| SMILES | CC(=O)C1CC(CC(=O)O)C1(C)C | N/A | chemeo.com |
| Water Solubility (log₁₀WS) | -1.56 | mol/l | chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.712 | N/A | chemeo.com |
| Standard Enthalpy of Vaporization (ΔvapH°) | 66.34 | kJ/mol | chemeo.com |
| Melting Point (Tfus) | ~107.1 °C (estimated) | °C | mdpi.com |
| Specific Heat Capacity (Cp,gas) | 246.1 | J/mol·K | mdpi.com |
Table 3: Atmospheric Formation and Transformation Pathways of this compound
| Stage | Process | Key Atmospheric Oxidants/Conditions | Products/Outcomes | Citation(s) |
| Formation | Oxidation of α-Pinene | OH radicals, O₃ | This compound, Pinonaldehyde, Pinic Acid, Norpinonic Acid, etc. | mdpi.compnas.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net |
| Partitioning | Gas-particle partitioning | Temperature, Aerosol Composition | Condensation into SOA particles due to semivolatile nature. | mdpi.compnas.orgkit.educopernicus.orgd-nb.info |
| Atmospheric Aging | Further oxidation | OH radicals | Formation of higher-generation products (e.g., MBTCA); potential increase in volatility. | copernicus.orgresearchgate.netresearchgate.net |
| Acid-catalyzed reactions | High acidity (e.g., H₂SO₄) | Formation of chromophores; potential changes in optical properties (browning). | nih.govacs.org | |
| Aqueous phase photolysis | Sunlight, Water | Norrish type I and II reactions; formation of products like limononic acid. | acs.orgacs.org | |
| Interaction with Sulfuric Acid and Ammonia (B1221849)/Water | Atmospheric aerosols | Potential role in new particle formation; influence on nucleation processes. | nih.gov |
List of All Compound Names Mentioned
this compound
α-pinene
β-pinene
Δ-carene
d-limonene
pinonaldehyde
norpinonic acid
pinic acid
sesquiterpenes
highly oxygenated molecules (HOMs)
homoterpenyl methyl ketone
1-(4-(propan-2-ylidene)cyclopent-1-en-1-yl)ethan-1-one
1-(4-isopropylcyclopenta-1,3-dien-1-yl)ethan-1-one
terpenylic acid
3-methyl-1,2,3-butanetricarboxylic acid (MBTCA)
pinanediol
norpinonaldehyde
limonic acid
limoninic acid
3-caric acid
3-caronic acid
sabinic acid
diaterpenylic acid acetate (B1210297) (DTAA)
ketopinic acid
3-isopropenyl-6-oxoheptanoic acid
sulfuric acid (SA)
nitric acid (NA)
ammonia
methylbutanetricarboxylic acid (MBTCA)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZDUQQDBXJXLQ-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1C[C@H](C1(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17879-35-5, 61826-55-9 | |
| Record name | cis-DL-Pinonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-Pinonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cis Dl Pinonic Acid
Precursor Utilization: α-Pinene Oxidation Approaches
The bicyclic structure of α-pinene makes it a suitable starting material for oxidation reactions that cleave the double bond and modify the carbon skeleton to yield pinonic acid derivatives.
A well-established method for the synthesis of cis-DL-Pinonic acid involves the use of potassium permanganate (B83412) (KMnO₄) as the oxidizing agent. This protocol is effective in oxidizing α-pinene. Specifically, the oxidation of (−)-α-pinene with potassium permanganate has been reported to yield (−)-cis-pinonic acid. This reaction is noted to proceed quantitatively, indicating a high conversion rate from the precursor to the product nih.govacs.org. The resulting (−)-cis-pinonic acid obtained via this method has a reported specific rotation of [α]D = − 94.1° (c 0.63, CHCl₃), with an estimated optical purity of 99.0% nih.gov. This suggests that potassium permanganate oxidation, when applied to enantiomerically pure α-pinene, can preserve stereochemical integrity and produce optically active cis-pinonic acids.
Beyond stoichiometric oxidants like potassium permanganate, catalytic systems have also been investigated for the synthesis of cis-pinonic acid. Ruthenium trichloride (B1173362) (RuCl₃) has been employed as a catalyst in the oxidative cleavage of (−)-α-pinene. This catalytic approach has demonstrated the ability to quantitatively convert (−)-α-pinene into (−)-cis-pinonic acid without inducing epimerization, highlighting its efficiency and selectivity acs.org. While detailed optimization studies for various reagents and conditions are extensive in the broader field of terpene oxidation, the use of RuCl₃ exemplifies the development of catalytic routes for this transformation.
Alternative Oxidative Routes and Efficiency Considerations
Alternative oxidative pathways, often mimicking atmospheric degradation processes, also yield cis-pinonic acid. The ozonolysis and hydroxyl radical (•OH) oxidation of α-pinene are known to produce cis-pinonic acid as a significant product nih.gov. While these are atmospheric chemistry pathways, they inform laboratory synthesis strategies. The efficiency of the aforementioned methods, particularly the RuCl₃-catalyzed oxidation, is described as quantitative, suggesting high yields and good conversion rates in laboratory settings acs.org.
Enantioselective Synthesis and Resolution Techniques for Chiral Forms
The designation "DL" in this compound signifies a racemic mixture, containing equal amounts of the (+) and (−) enantiomers. Enantioselective synthesis can be achieved by utilizing enantiomerically pure α-pinene as the starting material. For instance, (−)-α-pinene is a common precursor for the synthesis of (−)-cis-pinonic acid nih.govacs.org. Conversely, (+)-α-pinene can be used to synthesize (+)-cis-pinonic acid nih.gov. The oxidation of these chiral precursors, as described above, allows for the direct production of optically active cis-pinonic acids with high enantiomeric purity. While direct resolution techniques for separating enantiomers from a pre-formed racemic mixture are not detailed in the provided literature snippets, the ability to synthesize specific enantiomers from chiral starting materials bypasses the need for resolution.
Advanced Purification Strategies for Synthetic this compound
Following synthesis, purification is essential to obtain this compound of desired purity. The compound's polarity suggests that extraction techniques can be employed as an initial purification step . Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are utilized for the separation and analysis of cis-pinonic acid and related compounds, indicating their potential application in purification protocols acs.orgrsc.org. Commercial availability at high purity (e.g., 97%) further suggests that established purification methods are effective in isolating this compound from reaction mixtures fishersci.com.
Data Tables
The following table summarizes key synthetic approaches for this compound derived from α-pinene:
| Synthesis Method | Precursor | Oxidant/Catalyst | Key Conditions/Notes | Reported Yield | Citation |
| Oxidative Transformation | α-Pinene | Potassium Permanganate | Oxidation of (−)-α-pinene yields (−)-cis-pinonic acid; high conversion. | Quantitative | nih.govacs.org |
| Oxidative Cleavage | (−)-α-Pinene | Ruthenium Trichloride | Catalytic oxidation; yields (−)-cis-pinonic acid quantitatively without epimerization. | Quantitative | acs.org |
| Ozonolysis / •OH-Oxidation (Atmospheric Mimicry) | α-Pinene | O₃ / •OH Radicals | Major product of α-pinene atmospheric oxidation. | N/A | nih.gov |
Note: "Quantitative" in the context of yield implies a very high conversion rate, often close to theoretical maximum, though specific percentage yields are not always provided in the source snippets.
Compound List
this compound
α-Pinene
(−)-α-Pinene
(+)-α-Pinene
(−)-cis-pinonic acid
(+)-cis-pinonic acid
cis-pinonaldehyde
pinic acid
norponinic acid
terpenylic acid
hydroxy-pinonic acid
2-azapinanes
Chemical Reactivity and Transformation Pathways of Cis Dl Pinonic Acid
Photochemical Degradation Mechanisms in Atmospheric Relevance
The absorption of solar radiation can initiate the degradation of cis-DL-pinonic acid through several photochemical pathways. These reactions are significant sinks for the compound in atmospheric water droplets and wet particulate matter. huji.ac.ilnih.gov The primary mechanisms involved are Norrish Type I and Type II reactions, which stem from the excitation of the carbonyl group in the molecule. acs.orgacs.org
The Norrish Type I reaction involves the photochemical cleavage of the carbon-carbon bond adjacent to the carbonyl group, a process known as α-scission. wikipedia.orgscispace.com Upon excitation by UV radiation, the molecule can form two free radical intermediates. wikipedia.org For this compound, this pathway is considered a minor channel of photolytic degradation. acs.orghuji.ac.ilnih.govuci.edu Theoretical and experimental studies have confirmed the occurrence of the Norrish Type I cleavage, although it leads to several minor products compared to the dominant Type II pathway. acs.orghuji.ac.ilnih.govacs.org The dynamics of this reaction are driven by the lowest triplet excited state of the molecule. acs.orghuji.ac.ilnih.gov
The predominant photochemical pathway for this compound is the Norrish Type II reaction. acs.orgnih.gov This intramolecular process begins with the abstraction of a hydrogen atom from the γ-position relative to the excited carbonyl group. acs.org This leads to the formation of a biradical intermediate, which then undergoes isomerization through the opening of the cyclobutane (B1203170) ring. acs.org The major product of this structural rearrangement is 3-isopropenyl-6-oxoheptanoic acid, commonly known as limononic acid. acs.orghuji.ac.ilnih.govuci.edu The formation of limononic acid as the dominant product has been confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry. acs.orghuji.ac.ilnih.govuci.edu
The efficiency of a photochemical reaction is quantified by its quantum yield, which is the ratio of the number of molecules undergoing a specific reaction to the number of photons absorbed. The quantum yield for the photolysis of this compound has been determined in different phases to understand its atmospheric degradation rate. In the aqueous phase, the effective average quantum yield for this compound photolysis over the 280–400 nm radiation range is 0.5 ± 0.3. acs.orghuji.ac.ilnih.govuci.edu For comparison, the gas-phase photolysis quantum yield of its derivative, pinonic acid methyl ester, was measured to be 0.53 ± 0.06. acs.orghuji.ac.ilnih.govuci.edu
| Compound | Phase | Wavelength Range (nm) | Quantum Yield (Φ) | Source |
|---|---|---|---|---|
| This compound | Aqueous | 280-400 | 0.5 ± 0.3 | acs.orghuji.ac.ilnih.govuci.edu |
| Pinonic acid methyl ester | Gas | - | 0.53 ± 0.06 | acs.orghuji.ac.ilnih.govuci.edu |
Oxidative Transformations by Atmospheric Radicals
In addition to photolysis, this compound is subject to degradation initiated by highly reactive atmospheric radicals. These reactions are a key part of the chemical aging of secondary organic aerosols.
The hydroxyl radical (•OH) is a primary oxidant in the atmosphere, and its reaction with this compound is a significant degradation pathway. nih.gov The reaction kinetics have been studied in different phases and under various environmental conditions. In the aqueous phase, the reaction is rapid, with the rate being largely independent of pH. nih.gov Heterogeneous oxidation on the surface of aerosols is also an appreciable sink, with an estimated atmospheric lifetime for this compound of 2.1 to 3.3 days due to this process. nih.gov Higher temperatures tend to promote the reaction, while relative humidity has a slight inhibitory effect. nih.gov
The oxidation process leads to a variety of functionalized products. At the air-water interface, the reaction yields pinonic peroxyl radicals, which subsequently form carbonyls, alcohols, and pinonic hydroperoxides. figshare.comacs.org Aqueous-phase oxidation studies have identified the formation of various carboxylic acids and derivatives with added hydroperoxy, hydroxyl, and carbonyl groups. nih.gov
| Phase | Conditions | Rate Constant (k₂) | Source |
|---|---|---|---|
| Aqueous | pH 2 | 3.6 ± 0.3 × 10⁹ M⁻¹s⁻¹ | nih.gov |
| Aqueous | pH 10 | 3.0 ± 0.3 × 10⁹ M⁻¹s⁻¹ | nih.gov |
| Heterogeneous (Aerosol Surface) | 25 °C, 40% RH | 6.17 ± 1.07 × 10⁻¹² cm³molecule⁻¹s⁻¹ | nih.gov |
Hydroxyl Radical (•OH) Initiated Oxidation Processes
Heterogeneous Oxidation at Air-Water Interfaces
As a surface-active compound, this compound can accumulate at air-water interfaces, such as on the surface of aqueous aerosols. acs.orgnih.gov This makes heterogeneous oxidation by gaseous oxidants like the hydroxyl radical (·OH) a significant pathway for its atmospheric degradation. acs.orgnih.gov Studies have shown that the cis-pinonate anion is significantly enriched at the air-water interface compared to other organic anions. acs.orgnih.gov
The reaction of gaseous ·OH with aqueous this compound at the interface is rapid and leads to a variety of functionalized products. acs.orgnih.gov These include:
Pinonic peroxyl radicals
Carbonyls
Alcohols
Pinonic hydroperoxides
In addition to these functionalization products, smaller-mass products are also formed. acs.orgnih.gov A significant portion of the reaction products, estimated to be over 70%, may be emitted into the gas phase during these heterogeneous ·OH oxidations. acs.orgnih.gov This suggests that the oxidation of amphiphilic acids from biogenic volatile organic compounds at the air-water interface plays a crucial role in the photochemical aging of aqueous aerosols. acs.orgnih.gov The atmospheric lifetime of this compound due to this heterogeneous degradation is estimated to be between 2.1 and 3.3 days under various environmental conditions. nih.gov
Table 2: Products of Heterogeneous Oxidation of this compound at the Air-Water Interface
| Reactant | Oxidant | Interface | Major Products |
|---|---|---|---|
| This compound | Gaseous OH radical | Air-Water | Pinonic peroxyl radicals, Carbonyls, Alcohols, Pinonic hydroperoxides. acs.orgnih.gov |
Ozonolysis Reactions and Product Distributions
This compound is a major product of the ozonolysis of α-pinene, one of the most abundant biogenic volatile organic compounds in the troposphere. researchgate.netnih.gov Ozonolysis is an organic reaction where the unsaturated bonds of an alkene are cleaved by ozone (O₃). wikipedia.org In the case of α-pinene, this reaction leads to the formation of a variety of multifunctional organic compounds, including this compound. acs.org
The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide intermediate (trioxolane). wikipedia.org Subsequent work-up conditions determine the final product distribution, which can include aldehydes, ketones, and carboxylic acids. wikipedia.orgmasterorganicchemistry.com For the formation of this compound from α-pinene, the reaction involves the cleavage of the endocyclic double bond of α-pinene.
While this compound is a product of ozonolysis, it does not itself readily undergo further ozonolysis under typical atmospheric conditions as it lacks a carbon-carbon double bond. Its subsequent atmospheric degradation is primarily driven by reactions with other oxidants, such as the hydroxyl radical.
Acid-Catalyzed Reactions and Stability Profile
Under highly acidic conditions, such as those that can be found in atmospheric aerosols with high concentrations of sulfuric acid, this compound can undergo acid-catalyzed isomerization. nih.gov This chemical transformation is driven by the acidic environment and alters the molecular structure of the compound. nih.gov Studies have shown that when this compound is aged in highly acidic solutions, its chemical composition changes, indicating that it is not stable under these conditions. nih.govescholarship.org The isomerization of cis,cis-muconic acid to its trans,trans-isomer under acidic conditions provides a parallel for the types of transformations that can occur. rsc.org
A specific product of the acid-catalyzed isomerization of this compound under highly acidic conditions has been identified as homoterpenyl methyl ketone. nih.govescholarship.orgacs.org This product, however, does not absorb visible radiation and therefore is not considered a chromophore. nih.govacs.org The formation of homoterpenyl methyl ketone from this compound demonstrates a specific chemical pathway that can occur in acidic atmospheric particles.
The acid-catalyzed reactions of this compound have significant implications for the aging of atmospheric aerosols. nih.govescholarship.org The chemical and physical properties of secondary organic aerosols can be substantially altered by these reactions. escholarship.org For instance, the formation of different isomers and products can change the volatility, hygroscopicity, and optical properties of the aerosol particles.
Table 3: Acid-Catalyzed Reaction of this compound
| Reactant | Condition | Reaction Type | Product |
|---|---|---|---|
| This compound | Highly Acidic | Isomerization | Homoterpenyl methyl ketone. nih.govescholarship.orgacs.org |
Hydrolytic Processes and Hydrolysate Species Formation
The hydrolytic processing of this compound is a significant transformation pathway, particularly in atmospheric chemistry, where it can be influenced by the presence of acidic species. This section details the role of acid catalysis in the hydrolysis of this compound and the resulting formation of hydrolysate species.
Acid Catalysis of Hydrolysis (e.g., Sulfuric Acid, Nitric Acid)
The hydrolysis of this compound can be significantly accelerated in the presence of strong acids such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃). This catalytic effect is particularly relevant in atmospheric aerosols where acidic conditions often prevail. Theoretical studies have shown that the hydrolysis reaction of cis-pinonic acid (CPA) is effectively catalyzed by both sulfuric acid and nitric acid in the presence of water nih.gov. This process leads to a significant increase in the content of the hydrolysate of CPA (HCPA), which can subsequently influence atmospheric particle nucleation nih.gov.
Under moderately acidic conditions, such as a pH of 3.0, cis-pinonic acid does not appear to undergo acid-catalyzed reactions nih.gov. However, under highly acidic conditions, such as in a 10 M H₂SO₄ solution with an effective pH of -1.08, cis-pinonic acid undergoes an acid-catalyzed isomerization to form homoterpenyl methyl ketone nih.gov. This indicates that the pH plays a crucial role in determining the reaction pathway and products of acid-catalyzed transformations of cis-pinonic acid.
The table below summarizes the observed reactivity of this compound under different acidic conditions.
| Catalyst/Condition | pH | Observed Reaction | Product(s) | Source |
| Sulfuric Acid (H₂SO₄) | -1.08 | Acid-catalyzed isomerization | Homoterpenyl methyl ketone | nih.gov |
| Sulfuric Acid (H₂SO₄) | Moderately acidic | Effective catalysis of hydrolysis | Hydrolysate of cis-pinonic acid (HCPA) | nih.gov |
| Nitric Acid (HNO₃) | Moderately acidic | Effective catalysis of hydrolysis | Hydrolysate of cis-pinonic acid (HCPA) | nih.gov |
| Water (H₂O) | 4.3 | No significant reaction | - | nih.gov |
| 0.52 mM H₂SO₄ | 3.0 | No significant reaction | - | nih.gov |
Radical Decarboxylation Pathways and Cyclobutyl Radical Intermediates
Beyond hydrolytic processes, this compound can also undergo radical decarboxylation, a pathway that involves the formation of a cyclobutyl radical intermediate. This transformation is significant as it opens up further reaction possibilities for the carbon skeleton of the molecule.
Research has demonstrated that cis-pinonic acid can undergo a photoredox-catalyzed decarboxylative radical addition. This reaction confirms the initial formation of a primary carbon-centered radical nih.gov. This primary radical is a cyclobutyl radical, which can then undergo further reactions, such as ring-opening to form a more stable tertiary radical before reacting with other substrates nih.gov.
The formation of a cyclobutyl radical from a cyclobutane-containing primary alkyl carboxylic acid like cis-pinonic acid is a key step in these transformation pathways. The general scheme for the radical decarboxylation of a carboxylic acid involves the removal of the carboxyl group as carbon dioxide, leading to the formation of a radical species corresponding to the remaining alkyl group. In the case of this compound, this results in a substituted cyclobutyl radical.
The stability and subsequent reactions of this cyclobutyl radical intermediate are influenced by the strain of the four-membered ring and the nature of the substituents. The presence of the acetyl and methyl groups on the cyclobutane ring of this compound will affect the properties and reactivity of the resulting radical intermediate.
The table below outlines the key species involved in the radical decarboxylation of this compound.
| Reactant | Key Intermediate | Process | Subsequent Reaction | Source |
| cis-Pinonic acid | Primary carbon-centered radical (cyclobutyl radical) | Photoredox-catalyzed decarboxylation | Ring-opening to a more stable tertiary radical | nih.gov |
Derivatization Strategies for Cis Dl Pinonic Acid
Amide Derivative Synthesis and Characterization
The carboxylic acid group of cis-DL-Pinonic acid readily undergoes reactions to form amide derivatives. A common approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This is typically achieved by treating this compound with oxalyl chloride (COCl₂) in the presence of a solvent, which generates carbon dioxide gas as a byproduct calstate.edu. The resulting acyl chloride is then reacted with various primary amines. This reaction, often carried out under mild conditions, yields amide derivatives with a general formula where the hydroxyl group of the carboxylic acid is replaced by an amine moiety calstate.edu.
The synthesis of two novel amide derivatives from this compound using different substituted amines has been reported, achieving yields ranging from 50-58% calstate.edu. Characterization of these amide products is typically performed using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the structure and purity of the synthesized compounds calstate.edu. Further purification, if necessary, can be achieved through techniques like preparative Thin Layer Chromatography (Prep TLC) calstate.edu.
Esterification Techniques for Analytical Enhancement
Esterification of this compound is a common strategy, particularly for analytical purposes, such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) acs.org. The carboxylic acid group can be converted into methyl or ethyl esters through Fischer esterification. This involves refluxing this compound with an alcohol (methanol or ethanol) in the presence of an acid catalyst, such as HCl, for approximately one hour acs.org. This method is effective for derivatizing compounds containing a carboxyl group, making them more volatile and amenable to GC analysis acs.org.
For instance, this compound can be converted to its methyl ester (C₁₁H₁₈O₃) to facilitate analysis acs.org. The choice of esterification agent and conditions can influence the analytical outcome; for example, butanol has been noted as a preferred reagent for acid-catalyzed esterification due to the lower volatility of the resulting butyl esters compared to methyl esters, which can be advantageous for sample handling and analysis researchgate.netrsc.org.
Functional Group Transformations (e.g., Wittig Reactions, Schiff Base Formation of Ketone Moiety)
The ketone group present in this compound is a versatile site for various functional group transformations.
Wittig Reactions: The ketone moiety can be converted into an alkene through Wittig reactions calstate.edunih.govjk-sci.commsuniv.ac.inwikipedia.orglibretexts.org. This reaction involves the treatment of the ketone with a phosphonium (B103445) ylide (Wittig reagent) in the presence of a base. The Wittig reaction is a well-established method for synthesizing alkenes with a precisely defined double bond position nih.govwikipedia.orglibretexts.org. The reaction proceeds via a [2+2] cycloaddition between the ylide and the carbonyl compound, forming an oxaphosphetane intermediate, which then decomposes to yield an alkene and triphenylphosphine (B44618) oxide wikipedia.orglibretexts.org. This transformation allows for the introduction of a carbon-carbon double bond at the position of the original carbonyl group nih.govjk-sci.com.
Schiff Base Formation: The ketone group can also react with primary amines to form Schiff bases, also known as imines or azomethines researchgate.netnih.govmediresonline.orgderpharmachemica.com. This reaction is a condensation process involving the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond researchgate.netnih.govmediresonline.org. The reaction is typically carried out under mild acidic conditions or by refluxing the reactants with a method to remove water, such as a Dean-Stark apparatus, to drive the equilibrium towards product formation researchgate.netnih.govgoogle.com. Schiff bases are characterized by the presence of the imine functional group and have diverse applications researchgate.netnih.govmediresonline.org.
Acyl Chloride Formation as a Reactive Synthetic Handle
The carboxylic acid group of this compound can be readily converted into an acyl chloride, which serves as a highly reactive synthetic intermediate. This transformation is commonly achieved using reagents such as oxalyl chloride (COCl₂) calstate.edulibretexts.org, phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) libretexts.org. The reaction with oxalyl chloride, for instance, proceeds with the evolution of carbon dioxide and carbon monoxide gases, forming the corresponding acyl chloride calstate.edulibretexts.org.
Acyl chlorides are significantly more reactive than carboxylic acids and are valuable synthetic handles for introducing the pinonic acid moiety into other molecules. They readily react with nucleophiles such as amines to form amides (as discussed in section 4.1) or with alcohols to form esters. This activation of the carboxylic acid group facilitates a wide range of subsequent derivatization reactions, enabling the synthesis of more complex molecules calstate.edulibretexts.org.
Compound Name Table
| Common Name | Chemical Formula | CAS Number |
|---|---|---|
| This compound | C₁₀H₁₆O₃ | 17879-35-5 |
| Oxalyl chloride | COCl₂ | 79-37-8 |
| α-pinene | C₁₀H₁₆ | 80-56-8 |
| Triphenylphosphine | C₁₈H₁₅P | 603-35-0 |
| Methanol (B129727) | CH₃OH | 67-56-1 |
| Ethanol | C₂H₅OH | 64-17-5 |
| HCl | HCl | 7647-01-0 |
| Methyl ester of this compound | C₁₁H₁₈O₃ | Not specified |
| Butanol | C₄H₉OH | 71-36-3 |
| Phosphorous ylide | Varies | Varies |
| Schiff base | Varies | Varies |
| Primary amine | Varies | Varies |
| Thionyl chloride | SOCl₂ | 7719-09-7 |
| Phosphorus pentachloride | PCl₅ | 10026-13-8 |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 791-55-9 |
| cis-Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Hydroxypinonic acid | C₁₀H₁₆O₅ | Not specified |
| Limononic acid | C₁₀H₁₄O₂ | 4436-82-2 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-MBTCA (3-methylbutane-1,2,3-tricarboxylic acid) | C₇H₁₂O₆ | 6065-86-7 |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |
| Diaterebic acid | C₉H₁₄O₅ | Not specified |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |
| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |
| Dimethylamine | (CH₃)₂NH | 124-40-3 |
| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |
| Aniline | C₆H₅NH₂ | 62-53-3 |
| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |
| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |
| Phenylendiamines | C₆H₈N₂ | 95-70-5 |
| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |
| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |
| Diamines | Varies | Varies |
| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |
| Calcium chloride | CaCl₂ | 10043-52-4 |
| Pyridine | C₅H₅N | 110-86-1 |
| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |
| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |
| Glycolic acid | C₂H₄O₃ | 79-14-1 |
| Pyruvic acid | C₃H₄O₃ | 124-42-5 |
| Oxalic acid | C₂H₂O₄ | 144-62-7 |
| Malic acid | C₄H₆O₅ | 636-62-4 |
| Maleic acid | C₄H₄O₄ | 110-16-7 |
| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |
| Norpinonic acid | C₉H₁₄O₄ | Not specified |
| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |
| Terebic acid | C₆H₁₀O₅ | 590-10-3 |
| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |
| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| Glyoxal | C₂H₂O₂ | 107-22-2 |
| Methylglyoxal | C₃H₄O₂ | 78-98-8 |
| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |
| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |
| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |
| 4-aminophenol | C₆H₇NO | 123-30-8 |
| Benzaldehyde | C₇H₆O | 100-52-7 |
| Anisaldehyde | C₈H₈O₂ | 123-11-5 |
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |
| Cinnamaldehyde | C₉H₈O | 14371-10-9 |
| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |
Mechanistic Investigations of Cis Dl Pinonic Acid Reactions
Elucidation of Aqueous-Phase Photolysis Kinetics and Reaction Pathways
The direct photolysis of cis-DL-pinonic acid in the aqueous phase, induced by ultraviolet radiation in the 280–400 nm range, has been extensively studied. This process primarily leads to a Norrish type II isomerization, yielding 3-isopropenyl-6-oxoheptanoic acid (also known as limononic acid) as the major product huji.ac.iluci.eduacs.orgacs.org. Minor products resulting from Norrish type I splitting have also been identified huji.ac.iluci.eduacs.orgacs.org.
The photolysis quantum yield for aqueous this compound has been determined to be approximately 0.5 ± 0.3 over the 280–400 nm range huji.ac.iluci.eduacs.orgacs.org. For comparison, the gas-phase photolysis quantum yield of its methyl ester (PA methyl ester, PAMe) is reported as 0.53 ± 0.06 huji.ac.iluci.eduacs.orgacs.org. These findings suggest that the presence of water does not significantly suppress the photolysis rate of this compound huji.ac.iluci.eduacs.orgacs.org. Photodissociation dynamics simulations have corroborated the occurrence of both Norrish type I and type II pathways, driven by the dynamics on the lowest triplet excited state of the molecule huji.ac.iluci.eduacs.orgacs.org. While direct photolysis is not the dominant removal mechanism in cloud and fog droplets, it can contribute to the removal of this compound and similar oxidation products in wet particulate matter huji.ac.iluci.eduacs.orgacs.org. Furthermore, research indicates that the pH of atmospheric aqueous phases can influence the reaction mechanisms and product yields, potentially through charge transfer reactions unique to the aqueous environment researchgate.net.
Table 5.1.1: Photolysis Quantum Yields of this compound and its Methyl Ester
| Compound | Phase | Wavelength Range (nm) | Quantum Yield (Φ) | ± Uncertainty |
|---|---|---|---|---|
| This compound (PA) | Aqueous | 280–400 | 0.5 | 0.3 |
Detailed Mechanistic Studies of OH Radical-Initiated Oxidation
The reaction of this compound with hydroxyl (•OH) radicals is a significant atmospheric transformation pathway. In the aqueous phase, the bimolecular rate constants for these reactions are estimated to be in the range of approximately 3–4 × 109 M–1 s–1 nih.govdiva-portal.org. These values are comparable to those observed for the •OH radical reactions with substituted phenols nih.govdiva-portal.org.
Investigations have also explored the oxidation of this compound at the air–water interface, particularly by gaseous hydroxyl radicals (•OH(g)) acs.org. The cis-pinonate anion exhibits enrichment at the air–water interface, suggesting its surface activity plays a role in its reactivity acs.org. Upon exposure to •OH(g) pulses, cis-pinonic acid yields pinonic peroxyl radicals, which subsequently form functionalization products such as carbonyls, alcohols, and pinonic hydroperoxides acs.org. Analysis indicates that a substantial portion (>70%) of these products may be emitted into the gas phase during heterogeneous •OH-oxidations at the interface acs.org.
In the gas phase, the •OH-initiated oxidation of pinonic acid is known to produce 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), a low-volatility compound that readily partitions into the aerosol phase copernicus.orgcopernicus.org. The initial site of hydrogen atom abstraction by the •OH radical critically influences the subsequent oxidation pathways and product distribution copernicus.org.
Table 5.2.1: Bimolecular Rate Constants for Aqueous OH Radical Reactions
| Reactants | Rate Constant (M–1 s–1) | Reference |
|---|---|---|
| This compound (aqueous phase) | ~3–4 × 109 | nih.govdiva-portal.org |
Acid-Driven Transformation Mechanisms and Kinetic Analysis
This compound, when subjected to highly acidic conditions, such as those involving concentrated sulfuric acid, undergoes transformations that can alter its chemical composition and optical properties nih.govuci.eduacs.org. For instance, aging this compound in acidic solutions results in the formation of homoterpenyl methyl ketone, a compound that does not absorb visible radiation nih.govacs.org. Spectroscopic analysis of this compound under these aging conditions did not reveal significant absorption in the near-UV and visible ranges acs.org.
Investigation of Decarboxylation Mechanisms and Radical Intermediates
The decarboxylation of carboxylic acids is a fundamental reaction pathway that can generate reactive radical intermediates researchgate.net. These processes can be initiated through various mechanisms, including single-electron transfer (SET) oxidation or reduction, ligand-to-metal charge transfer (LMCT), and energy transfer (EnT) processes researchgate.net. Direct activation of the carbon-oxygen bond in carboxylic acids, often mediated by specific radical species, is also a recognized route researchgate.net.
In the context of this compound, studies have explored its involvement in radical chemistry, including radical ring-opening reactions researchgate.netsemanticscholar.org. For example, in certain catalytic systems, this compound can undergo decarboxylation, leading to the formation of a primary carbon-centered radical. This radical can then undergo ring-opening to generate a more stable tertiary radical, which subsequently participates in further reactions semanticscholar.org. The investigation of this compound in radical addition–polar cyclization cascades also points to the formation and reactivity of radical intermediates semanticscholar.org. Furthermore, the potential for decarboxylation in reactions involving persulfate, which generates sulfate (B86663) anion radicals, suggests pathways for radical initiation relevant to carboxylic acids bbhegdecollege.com. Decarboxylative halogenation reactions also represent a class of transformations where carboxylic acids, potentially including this compound, can be converted to halides via radical intermediates nih.gov.
List of Compounds Mentioned:
this compound (PA)
3-isopropenyl-6-oxoheptanoic acid (Limononic acid)
cis-Pinonic Acid Methyl Ester (PAMe)
Homoterpenyl methyl ketone
3-methyl-1,2,3-butanetricarboxylic acid (MBTCA)
Pinonic peroxyl radicals
Carbonyls (as a product class)
Alcohols (as a product class)
Pinonic hydroperoxides
Sulfate anion radicals
Computational and Theoretical Studies of Cis Dl Pinonic Acid
Quantum Chemical Calculations of Molecular Interactions
Quantum chemical calculations are fundamental for understanding the intermolecular forces and reaction pathways of atmospheric molecules. For cis-DL-Pinonic acid, these calculations have primarily focused on its interactions with key atmospheric components.
Investigation of Interactions with Atmospheric Species (e.g., Sulfuric Acid)
Research has investigated the interactions between this compound (CPA) and sulfuric acid (SA), a critical species in atmospheric nucleation. These studies utilize quantum chemical calculations to model the formation of stable clusters and ternary complexes. For instance, density-functional theory (DFT) calculations have identified the formation of stable fullerene-[CPA-SA] ternary complexes, suggesting an enhanced nucleation of SA with CPA researchgate.net. Further investigations have implemented quantum chemical calculations to explore the interaction between sulfuric acid and CPA, as well as the hydrolysate of CPA (HCPA), in the presence of water or ammonia (B1221849) nih.gov. These calculations, performed at the M06-2X/6-311+G(3df,3pd) level, revealed that CPA molecules can initially nucleate with SA molecules, subsequently participating in the formation and growth of new particles in the form of HCPA nih.gov. The results indicated that one CPA molecule might initiate nucleation with SA, and more than one HCPA molecule could be involved in critical nuclei nih.gov.
Computational Modeling of Atmospheric Nucleation Participation
The role of this compound in atmospheric nucleation has been explored through computational modeling. Studies have shown that CPA and its hydrolysate can promote particle nucleation nih.gov. The hydrolysis reaction of CPA can be catalyzed by sulfuric acid and nitric acid in the presence of water, significantly increasing the atmospheric content of HCPA and thereby promoting particle nucleation nih.gov. This suggests a mechanism of atmospheric nucleation driven by CPA and its hydrolysate nih.gov. Computational studies have also modeled the involvement of CPA in the formation of complexes with sulfuric acid and fullerenes (as model compounds for soot nanoparticles), indicating an enhanced nucleation of SA with CPA researchgate.net. The critical nucleus size for fullerene-[CPA-SA-H2O] systems was estimated to be approximately 1.3 nm based on large-scale molecular dynamics simulations researchgate.net.
Photodissociation Dynamics Simulations
The photochemical fate of this compound in the atmosphere, particularly its photodissociation pathways, has been investigated using sophisticated dynamics simulations.
Prediction and Validation of Norrish Type I and Type II Photolytic Pathways
Direct aqueous photolysis of this compound (PA) by 280-400 nm radiation has been studied, revealing that the photolysis primarily results in Norrish type II isomerization, leading to 3-isopropenyl-6-oxoheptanoic acid (limononic acid) as the major product huji.ac.ilacs.orgacs.orgnih.gov. Minor products resulting from Norrish type I splitting of PA were also detected huji.ac.ilacs.orgacs.orgnih.gov. Photodissociation dynamics simulations of bare PA and its methyl ester (PAMe) hydrated with water molecules have confirmed the occurrence of both Norrish type I and Norrish type II photolysis pathways huji.ac.ilacs.orgacs.orgnih.govuci.edu. These pathways are driven by the dynamics on the lowest triplet excited state of PA and PAMe huji.ac.ilacs.orgacs.orgnih.govuci.edu. The calculations correctly predicted these pathways, validating experimental observations huji.ac.ilacs.orgacs.orgnih.govuci.edu.
Application of Semiempirical Potential Energy Surfaces (e.g., OM2)
The application of semiempirical potential energy surfaces has been crucial for simulating the photodissociation dynamics of this compound, especially in hydrated environments where high-level ab initio methods are computationally prohibitive for dynamics. The Orthogonalization-corrected Method 2 (OM2) and OM2/MRCI (multireference configuration interaction) methods have been employed for these simulations uci.eduacs.org. These methods were chosen based on their demonstrated success in treating photodissociation of similar systems, particularly in describing Norrish-I and Norrish-II reactions uci.eduacs.org. The efficiency of the OM2 method allowed for the calculation of a substantial set of trajectories, providing good statistics for different reaction channels uci.eduacs.org. These simulations were performed on-the-fly using these semiempirical surfaces huji.ac.ilacs.orgacs.orgnih.govuci.edu.
Theoretical Exploration of Comprehensive Photolysis Mechanisms
Beyond specific pathways, theoretical studies have aimed to provide a comprehensive understanding of the photolysis mechanisms of this compound. Research has indicated that the photolysis of PA is not significantly suppressed by the presence of water huji.ac.ilacs.orgacs.orgnih.gov. The rate of removal of PA by direct aqueous photolysis in cloudwater and aerosol water has been calculated, comparing it with other removal processes huji.ac.ilacs.orgacs.orgnih.gov. While direct photolysis might not be the most significant sink in cloud and fog droplets, it contributes to the removal of PA and other soluble biogenic oxidation products in wet particulate matter huji.ac.ilacs.orgacs.orgnih.gov. Theoretical investigations have also explored the potential role of this compound in atmospheric particle formation, including its interaction with sulfuric acid and its contribution to new particle formation researchgate.netnih.govau.dk.
Modeling of Atmospheric Chemical Sinks and Lifetimes
The atmospheric fate of this compound (CPA), a significant oxidation product of α-pinene, is largely determined by its chemical degradation pathways. Modeling these processes is crucial for understanding its atmospheric lifetime and its contribution to secondary organic aerosol (SOA) formation and evolution. The primary atmospheric sink for CPA is its reaction with hydroxyl (OH) radicals, a key oxidant in the troposphere.
OH Radical Oxidation and Interfacial Reactivity
Research indicates that CPA undergoes oxidation by OH radicals in both the gas and aqueous phases, as well as at the air-water interface of atmospheric droplets. Notably, CPA exhibits surface-active properties, leading to its accumulation at the air-water interface researchgate.netacs.orgacs.org. This interfacial accumulation significantly influences its reactivity. Studies employing field-induced droplet ionization mass spectrometry (FIDI-MS) and multiphase reaction models have demonstrated that the oxidation of CPA by OH radicals at the air-water interface can be a dominant removal mechanism researchgate.netacs.org. For droplets of 5 µm diameter under typical ambient OH concentrations, CPA is shown to be oxidized exclusively at the interface. In the absence of interfacial reactions, aqueous-phase oxidation by OH radicals becomes the major sink, surpassing gas-phase oxidation researchgate.netacs.org.
The rate of these reactions is critical for determining CPA's atmospheric lifetime. Heterogeneous kinetic studies using flow reactors have quantified the second-order rate constant for the reaction of cis-pinonic acid with OH radicals. Under specific conditions (25 °C and 40% relative humidity), this rate constant was determined to be (6.17 ± 1.07) × 10⁻¹² cm³·molecule⁻¹·s⁻¹ nih.gov. Furthermore, interfacial OH radical reaction rate constants have been reported as approximately 9.38 × 10⁻⁸ cm²/molecule/s researchgate.netacs.org. These values are essential inputs for atmospheric chemistry models.
Estimated Atmospheric Lifetimes and Modeling Approaches
Based on these reaction rates and typical atmospheric conditions, the atmospheric lifetime of this compound has been estimated. One study found that the atmospheric lifetime of CPA varies between 2.1 and 3.3 days, primarily dictated by its reaction with OH radicals under different environmental conditions nih.gov.
Key Kinetic Data and Atmospheric Lifetimes
| Reaction Pathway | Oxidant | Rate Constant | Conditions | Reference |
| Heterogeneous Reaction (Flow Reactor) | OH | (6.17 ± 1.07) × 10⁻¹² cm³·molecule⁻¹·s⁻¹ | 25 °C, 40% Relative Humidity | nih.gov |
| Interfacial Reaction | OH | 9.38 × 10⁻⁸ cm²/molecule/s | Air-water interface of droplets | researchgate.netacs.org |
| Estimated Atmospheric Lifetime | - | 2.1 to 3.3 days | Varying environmental conditions | nih.gov |
While OH radical reactions are the primary sink, other processes such as direct photolysis can also contribute to the removal of CPA, particularly in wet particulate matter, although generally to a lesser extent than aqueous OH oxidation in cloud droplets acs.orgacs.org. The degradation of CPA also influences the aging and lifetime of secondary organic aerosols formed from its precursors researchgate.netresearchgate.net.
Advanced Analytical Methodologies for Cis Dl Pinonic Acid Analysis
Hyphenated Chromatography-Mass Spectrometry Techniques
Hyphenated chromatography-mass spectrometry has become the cornerstone for analyzing cis-DL-pinonic acid and its isomers. researchgate.netresearchgate.net These techniques provide comprehensive qualitative and quantitative data, crucial for understanding its formation and fate in various systems. copernicus.org The choice between liquid or gas chromatography depends on the volatility of the analyte and the specific research question.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for analyzing the chemical composition of aerosol particles containing cis-pinonic acid. researchgate.netcopernicus.org This method is particularly well-suited for polar, non-volatile compounds like cis-pinonic acid, which are prominent products of α-pinene oxidation in the atmosphere. copernicus.orgresearchgate.net Researchers utilize LC-MS to investigate the time-resolved chemical composition of aerosols formed under various experimental conditions, such as ozonolysis and photosmog experiments. copernicus.org The technique allows for the separation of complex mixtures, followed by mass analysis for identification and quantification. copernicus.orgrsc.org
Electrospray ionization (ESI) is a soft ionization technique frequently paired with LC-MS for the analysis of cis-pinonic acid and other oxidation products of α-pinene. copernicus.orgacs.org ESI is effective for polar molecules and typically generates deprotonated molecular ions, such as [M-H]⁻, which simplifies spectral interpretation due to minimal fragmentation. copernicus.orgacs.org This characteristic is advantageous when analyzing complex environmental samples where numerous compounds are present. copernicus.org
In studies of α-pinene secondary organic aerosol (SOA), LC/ESI-MS has been used to identify major products, including cis-pinonic acid. copernicus.org The technique's sensitivity allows for the detection of numerous products, with structures tentatively assigned based on their molecular weight and response to different ionization modes. researchgate.netcopernicus.org For instance, in the analysis of photolysis products of aqueous cis-pinonic acid, HPLC-ESI-MS was used to separate and analyze the resulting compounds, providing molecular formulas and nominal masses. acs.org The negative ion mode of ESI is particularly selective for acidic compounds like cis-pinonic acid. rsc.org
| Study Focus | LC Column | Mobile Phase | Ionization Mode | Key Findings | Reference |
|---|---|---|---|---|---|
| α-pinene oxidation products in aerosols | Not specified | Methanol (B129727)/Water gradient | ESI(-) and APCI(+) | Identified cis-pinonic acid as a predominant product. | copernicus.org |
| Aqueous photolysis of cis-pinonic acid | Not specified | Water (0.2% acetic acid, 2% acetonitrile) / Acetonitrile (0.2% acetic acid) | ESI(-) | Separated and identified photolysis products based on molecular formulas. | acs.org |
| OH-initiated oxidative aging of α-pinene SOA | Not specified | Not specified | ESI(-) | Confirmed formation of MBTCA from pinonic acid oxidation. | copernicus.org |
Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that provides highly sensitive and specific quantification of target analytes in complex mixtures. nih.gov Performed on triple quadrupole mass spectrometers, MRM is a targeted approach that monitors a specific precursor-to-product ion transition for a known compound. nih.govresearchgate.net This specificity allows for accurate quantification even when the analyte co-elutes with other matrix components. nih.gov
While specific studies focusing solely on MRM for this compound are not detailed in the provided context, the principles of the technique are broadly applicable. For quantification, a stable isotope-labeled internal standard of cis-pinonic acid would be added to the sample. The mass spectrometer would be set to isolate the deprotonated molecular ion of both the native cis-pinonic acid and its labeled standard (precursor ions). These ions are then fragmented in the collision cell, and specific, intense fragment ions (product ions) are monitored. The ratio of the native to the labeled product ion signal allows for precise and accurate quantification, correcting for matrix effects and variations in instrument response. nih.gov This approach dramatically improves the reliability of quantitative data, which is essential for atmospheric modeling and understanding aerosol chemistry. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another key technique for identifying α-pinene ozonolysis products, including cis-pinonic acid. rsc.orgresearchgate.net Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the carboxyl group into a more volatile form, such as a methyl ester. acs.orgrsc.org This is often achieved using reagents like BF₃/MeOH. rsc.org Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase before being detected by the mass spectrometer. rsc.org
Chemical Ionization (CI) is a soft ionization technique used in GC-MS that results in less fragmentation compared to the more common Electron Ionization (EI). scioninstruments.com This is particularly useful for determining the molecular weight of an analyte, as the molecular ion or a quasi-molecular ion ([M+H]⁺) is often preserved. acs.orgscioninstruments.com
In the analysis of cis-pinonic acid and related compounds, negative chemical ionization (CI(-)) with methane (B114726) as the reagent gas is often employed. rsc.org The CI(-) mass spectra for methylated cis-pinonic acid are characterized by an intense quasi-molecular ion [M-1]⁻, along with fragment ions corresponding to losses of methoxy (B1213986) groups ([M-CH₃O]⁻). rsc.org This clear molecular ion information is crucial for confirming the identity of the products formed in atmospheric oxidation experiments. acs.orgrsc.org
| Compound | Derivatization Agent | Ionization Mode | Characteristic Ions (m/z) | Reference |
|---|---|---|---|---|
| cis-Pinonic acid | 14% BF₃/MeOH (forms methyl ester) | EI | Intense ion at m/z 43 (from acetyl group) | rsc.org |
| cis-Pinonic acid | 14% BF₃/MeOH (forms methyl ester) | CI(-) | [M-1]⁻, [M-31]⁻ ([M-CH₃O]⁻), [M-33]⁻ ([M-H-CH₃OH]⁻) | rsc.org |
The enantiomers of chiral compounds like cis-pinonic acid often exhibit different biological and atmospheric behaviors. Two-dimensional liquid chromatography (mLC-LC) is an advanced technique developed for the simultaneous determination of the chiral ratios of monoterpene oxidation products. copernicus.orgcopernicus.org This method provides a significant increase in resolution and selectivity, which is essential for separating enantiomers that co-elute in a single chromatographic dimension due to their identical physical and chemical properties. copernicus.org
The mLC-LC setup for cis-pinonic acid analysis typically combines a reversed-phase column in the first dimension with a chiral column in the second dimension. copernicus.org A specific fraction (a "heart-cut") from the first dimension containing the target analyte is transferred to the second dimension for chiral separation. copernicus.org This approach has been successfully applied to analyze cis-pinonic acid enantiomers in complex samples like ice cores. copernicus.org The analysis revealed that while the chiral ratio of cis-pinic acid fluctuated, the ratio for cis-pinonic acid remained more constant, showing an excess of the (-)-enantiomer. copernicus.orgcopernicus.org
| Dimension | Column Type | Column Details | Purpose | Reference |
|---|---|---|---|---|
| First Dimension (1D) | Reversed-Phase | Acquity UPLC CSH fluoro-phenyl (PFP) column (100 × 2.1 mm i.d., 1.7µm) | Initial separation of analytes from matrix. | copernicus.org |
| Second Dimension (2D) | Chiral | Amylose-based tris(3-chloro-5-methylphenylcarbamate) column (150 × 2.1mm i.d., 5µm, Daicel, CHIRALPAK IG) | Separation of enantiomers (E1 and E2). | copernicus.org |
The E1 enantiomer of cis-pinonic acid results from the ozonolysis of (+)-α-pinene, while the E2 enantiomer is formed from (−)-α-pinene. copernicus.org The ability to resolve and quantify these enantiomers provides valuable insights into the atmospheric processing of biogenic volatile organic compounds and the sources of their precursors. copernicus.orgcopernicus.org
Two-Dimensional Liquid Chromatography (mLC-LC) for Chiral Separation
Integration of Reversed-Phase and Chiral Stationary Phases
To tackle the challenge of separating cis-pinonic acid enantiomers from complex mixtures, a two-dimensional liquid chromatography (mLC–LC) method has been developed. copernicus.org This advanced technique integrates two distinct chromatographic columns to achieve comprehensive separation. copernicus.org
In the first dimension, a reversed-phase column, such as an Acquity UPLC CSH fluoro-phenyl (PFP) column, is used for the initial separation of analytes. copernicus.org Following this, a specific fraction of the eluent is directed to a second dimension, which employs a chiral stationary phase (CSP). copernicus.orgcopernicus.org An amylose-based tris(3-chloro-5-methylphenylcarbamate) column (CHIRALPAK IG) has proven effective for this purpose. copernicus.org This setup allows for the chiral separation of cis-pinonic acid's enantiomers, a task that is often unachievable with a single column approach, especially in complex sample matrices like ice cores. copernicus.orgcopernicus.org The use of compatible eluents in both dimensions, typically operating in reversed-phase mode, is crucial to prevent issues like peak broadening and poor resolution that can arise from solvent incompatibilities. copernicus.org
Enantiomeric Ratio Determination and Isomer Assignment
The primary application of integrated reversed-phase and chiral chromatography is the precise determination of the enantiomeric ratio of cis-pinonic acid. copernicus.org By achieving baseline separation of the (+) and (-) enantiomers, this method allows for their individual quantification. copernicus.org The assignment of each peak to a specific enantiomer is confirmed by analyzing enantiomerically pure standards, which are typically synthesized through the ozonolysis of enantiomerically pure (+)-α-pinene and (−)-α-pinene. copernicus.org This powerful combination of separation and confirmed assignment enables researchers to investigate the sources and atmospheric processing of biogenic volatile organic compounds by examining the stereochemistry of their oxidation products. copernicus.org For instance, analysis of ice core samples using this 2D-LC method has shown that the chiral ratio of cis-pinonic acid can remain relatively constant over long periods, with a consistent excess of the (−)-enantiomer. copernicus.org
Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array Spectrophotometry (PDA) and High-Resolution Mass Spectrometry (HRMS)
For high-sensitivity and high-resolution analysis, Ultra-Performance Liquid Chromatography (UPLC) is a cornerstone technique. nih.govacs.orgusp.brresearchgate.net UPLC systems, such as the Thermo Scientific Vanquish Horizon, provide more efficient separation, leading to higher sensitivity and shorter analysis times compared to traditional HPLC. nih.govusp.br
This technique is frequently coupled with two types of detectors for comprehensive analysis: a Photodiode Array (PDA) spectrophotometer and a High-Resolution Mass Spectrometer (HRMS), such as a Thermo Scientific Q Exactive Plus Orbitrap. nih.govacs.org
Photodiode Array (PDA): The PDA detector records the UV-Vis absorption spectrum of the eluting compounds. nih.govacs.org For cis-pinonic acid, the PDA signal reveals weak absorption resulting from the n → π* and π → π* electronic transitions of its carbonyl group. nih.govacs.org This provides a characteristic, albeit not highly specific, signal for detection. nih.govacs.org
High-Resolution Mass Spectrometry (HRMS): The HRMS detector provides highly accurate mass-to-charge ratio data, enabling the confirmation of elemental composition. nih.gov In the analysis of cis-pinonic acid, the total ion chromatogram (TIC) is dominated by the deprotonated molecule [M-H]⁻ in negative ion mode (m/z 183.1028) or the protonated molecule [M+H]⁺ in positive ion mode. nih.gov This coupling allows for the sensitive detection and unambiguous identification of cis-pinonic acid and its transformation products in various matrices. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the definitive structural elucidation of this compound. acs.orguci.educalstate.edu While less sensitive than mass spectrometry-based methods, NMR provides unparalleled detail about the molecular structure, which is crucial for confirming the identity of the compound and its isomers or reaction products. uci.edu Techniques such as ¹H NMR and ¹³C NMR are applied to provide a complete picture of the molecule's carbon-hydrogen framework. acs.orguci.eduhuji.ac.il This is particularly important when identifying products from reactions such as photolysis, where isomerization can lead to new compounds that may be difficult to distinguish by mass alone. acs.orguci.edu
Application of ¹H NMR and ¹³C NMR
Both proton (¹H) and carbon-13 (¹³C) NMR spectra are used to confirm the structure of cis-pinonic acid. acs.orgcalstate.eduhuji.ac.il The ¹H NMR spectrum provides information on the chemical environment of each hydrogen atom, while the ¹³C NMR spectrum details the carbon backbone. uobasrah.edu.iq The combination of these spectra allows for the unambiguous assignment of the structure. acs.orguci.edu The formation of cis-pinonic acid from the oxidation of α-pinene has been confirmed using ¹H NMR, and the structures of its subsequent transformation products have been identified through both ¹H and ¹³C NMR analysis. acs.orgcalstate.edu
Below are typical chemical shifts observed for cis-pinonic acid in a chloroform-d (B32938) (CDCl₃) solvent.
Spectrophotometric Characterization
Spectrophotometric methods are employed to investigate the light-absorbing properties of this compound. This is particularly relevant for understanding its atmospheric photochemistry. UV-Visible spectrophotometry is the primary technique used for this characterization.
UV-Vis Spectrophotometry for Absorption Properties and Chromophore Investigation
UV-Vis spectrophotometry is used to measure the absorption of light by cis-pinonic acid across different wavelengths. acs.org The key feature in its UV spectrum is the absorption band associated with the carbonyl group (C=O), which acts as the primary chromophore in the molecule. nih.govcopernicus.org This absorption is characterized by a weak π* ← n electronic transition. acs.orgcopernicus.org
Studies have recorded the UV-Vis spectra of aqueous solutions of cis-pinonic acid to determine its molar extinction coefficient, which is a measure of how strongly it absorbs light at a particular wavelength. acs.org This data is crucial for calculating photolysis rates in atmospheric models. The decay of the characteristic carbonyl absorption band over time during irradiation experiments provides a direct way to monitor the kinetics of its photochemical degradation. acs.orguci.edu
Field-Induced Droplet Ionization Mass Spectrometry (FIDI-MS) for Interfacial Chemical Analysis
Field-Induced Droplet Ionization Mass Spectrometry (FIDI-MS) is a specialized analytical technique that enables the real-time study of chemical reactions occurring at the air-water interface. This method is particularly valuable for analyzing surface-active species like this compound, which tend to accumulate at this interface in atmospheric aerosols. FIDI-MS allows for the online detection of reactants and products directly from the surface of microdroplets, providing critical data on reaction kinetics and mechanisms that are not accessible with traditional bulk-phase measurement techniques. researchgate.net
In the study of this compound, FIDI-MS has been employed to investigate its heterogeneous oxidation by hydroxyl (OH) radicals, a key atmospheric oxidant. nih.gov By exposing aqueous droplets containing pinonic acid to gas-phase OH radicals, researchers can monitor the decay of the parent molecule and the formation of various oxidation products. nih.gov This approach has been crucial in determining reaction rate constants for interfacial processes. For instance, the air-water interfacial reaction rate constant for pinonic acid with OH radicals has been determined, providing essential data for atmospheric models. nih.gov A comprehensive model incorporating gas-surface-aqueous multiphase transport and reactions demonstrated that for droplets with a diameter of 5 μm under typical ambient conditions, pinonic acid is oxidized almost exclusively at the air-water interface. nih.gov
Table 1: Interfacial OH Radical Reaction Rate Constants Determined by FIDI-MS
| Compound | Rate Constant (k) in cm² molec⁻¹ s⁻¹ | Reference |
|---|---|---|
| Pinonic Acid (PA) | 9.38 × 10⁻⁸ | nih.gov |
These studies underscore the critical role of interfacial chemistry in determining the atmospheric fate of surface-active organic compounds like this compound. nih.gov
Sample Preparation and Derivatization Procedures for Trace Analysis
The analysis of trace levels of this compound, particularly using gas chromatography (GC), necessitates specific sample preparation steps to overcome its inherent chemical properties. Due to its low volatility and polar carboxylic acid group, direct injection of pinonic acid into a GC system results in poor chromatographic performance, including peak tailing and low sensitivity. nih.gov Therefore, derivatization is a mandatory step to convert the non-volatile acid into a more volatile and thermally stable form. nih.gov
The primary goal of derivatization in this context is to block the active hydrogen of the carboxylic acid group, thereby reducing its polarity and increasing its vapor pressure. researchgate.net This chemical modification makes the analyte amenable to separation in the gas phase. Common procedures involve extraction of the acid from its matrix (e.g., aerosol filters, aqueous solutions) followed by a chemical reaction to form an ester or other suitable derivative. For instance, in the analysis of ice core samples, a method involving solid-phase extraction followed by elution and reconstitution in a suitable solvent has been developed. semanticscholar.org
Esterification is the most common derivatization strategy for carboxylic acids like this compound prior to GC analysis. The process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. researchgate.net To ensure high and reproducible conversion rates, especially at trace levels, the reaction conditions must be optimized.
Key parameters that are typically optimized include:
Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to the degradation of thermally labile compounds.
Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid, hydrochloric acid) significantly influences the reaction kinetics. mdpi.comcopernicus.org
Reaction Time: Sufficient time is required to drive the reaction to completion.
Reagent Ratio: The molar ratio of alcohol to carboxylic acid is a critical factor; a large excess of alcohol is often used to shift the equilibrium towards the product side. acs.org
A common method is Fischer esterification, which involves refluxing the sample with an alcohol (e.g., methanol or ethanol) and a catalyst like HCl. nih.gov For this compound, a typical protocol involves refluxing the sample for approximately one hour to convert it into its corresponding methyl or ethyl ester. nih.gov The success of the derivatization is often confirmed using spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR), which shows the appearance of characteristic ester peaks (C=O and C-O), and Nuclear Magnetic Resonance (NMR) spectroscopy. copernicus.org
Table 2: Example of Optimized Esterification Conditions for Fatty Acids
| Parameter | Optimized Value | Reference |
|---|---|---|
| Catalyst (H₂SO₄) | 5% | copernicus.org |
| Temperature | 150 °C | copernicus.org |
| Time | 6 hours | copernicus.org |
| Resulting Yield | Up to 93% | copernicus.org |
While the above table refers to saturated palm fatty acid distillate, the principles of optimizing catalyst concentration, temperature, and time are directly applicable to the esterification of this compound.
The primary reason for derivatizing this compound is its low volatility, which makes it unsuitable for direct GC analysis. nih.gov Esterification effectively resolves this by converting the polar carboxylic acid into a less polar, more volatile ester. However, the analytical process, including sample preparation and GC injection, can introduce artifacts that may lead to misinterpretation of results.
Potential sources of analytical artifacts include:
Incomplete Derivatization: If the esterification reaction does not go to completion, both the derivative and the original acid may be present, complicating the chromatogram.
Side Reactions: The reagents used for derivatization can sometimes react with other functional groups in the sample or with each other, creating unexpected byproducts.
Thermal Degradation: Even after derivatization, the resulting ester may be susceptible to thermal degradation in the high-temperature environment of the GC inlet port or column. nih.gov This can lead to the formation of breakdown products, appearing as extra peaks in the chromatogram. nih.gov For thermally labile compounds, optimizing GC conditions, such as using a programmable temperature vaporizer (PTV) inlet with a controlled temperature ramp, can minimize decomposition. nih.gov
Contamination: Impurities in solvents, reagents, or from lab equipment can be introduced during the multi-step sample preparation process, leading to extraneous peaks.
Careful method validation, including the analysis of blanks and standards, is essential to identify and minimize the impact of these potential artifacts on the final analytical result.
Method Development for Low-Abundance Species and Quantification Limits
Detecting and quantifying low-abundance species like this compound in complex environmental samples requires highly sensitive and selective analytical methods. Method development focuses on optimizing every step of the analysis, from sample collection and preparation to instrumental detection, to achieve the lowest possible limits of detection (LOD) and quantification (LOQ). researchgate.net
For GC-based methods, this involves using sensitive detectors like mass spectrometers (MS) operating in selected ion monitoring (SIM) mode, which increases sensitivity by focusing on specific mass-to-charge ratio (m/z) fragments of the target analyte. For this compound analysis via GC-Chemical Ionization Mass Spectrometry (GC-CIMS), ions corresponding to the ammonium (B1175870) complex or the protonated molecule of the derivatized ester are monitored. nih.gov
Alternatively, High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) offers a powerful approach for analyzing low concentrations of polar compounds like pinonic acid, often without the need for derivatization. This technique avoids the potential artifacts associated with derivatization and thermal stress in the GC inlet. Method development for HPLC-ESI-MS involves optimizing the mobile phase composition, gradient, and MS parameters to achieve maximum sensitivity and resolution.
The determination of quantification limits is a critical part of method validation. This is often established by analyzing a series of low-concentration standards and determining the concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. researchgate.net For example, a novel two-dimensional liquid chromatography (mLC–LC) method has been developed for the simultaneous determination of the chiral ratios of cis-pinonic acid in ice-core samples, demonstrating the advanced method development required for complex trace analysis. semanticscholar.org
Table 3: Comparison of Analytical Techniques for Trace Acid Analysis
| Technique | Derivatization Required? | Key Advantages | Common Application |
|---|---|---|---|
| GC-CIMS | Yes (Esterification) | High sensitivity and selectivity, excellent separation efficiency. nih.gov | Analysis of photolysis products in aqueous solutions. nih.gov |
| HPLC-ESI-MS | No | Avoids derivatization artifacts, suitable for polar and thermally labile compounds. | Quantification of low-abundance acids in biological or environmental fluids. |
Environmental and Atmospheric Research Context of Cis Dl Pinonic Acid
Application as a Chemical Marker Species in Environmental Archives
Analysis in Ice-Core Samples for Paleoclimate and Atmospheric Composition Reconstruction
Ice cores serve as invaluable archives, preserving atmospheric constituents accumulated over centuries or millennia. The analysis of organic compounds within these ice layers provides insights into past climate variability, atmospheric chemistry, and emission sources. cis-DL-Pinonic acid, due to its formation from abundant biogenic emissions and its stability, is a key compound for such reconstructions.
Chiral Ratio Analysis for Source Attribution and Atmospheric Processes
Many biogenic compounds, including α-pinene, are chiral, meaning they exist as enantiomers (mirror-image isomers). The oxidation of these chiral precursors can lead to chiral products like this compound. Analyzing the ratio of these enantiomers (chiral ratio) in ice cores can provide detailed information about the original source of the precursor and the atmospheric processes it underwent.
Recent advancements in analytical techniques, specifically two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry, have enabled the determination of chiral ratios for this compound and other monoterpene oxidation products in ice-core samples researchgate.netresearchgate.netcopernicus.orgcopernicus.orgcopernicus.org. Studies applying these methods to ice cores from regions like the Siberian Altai (e.g., Belukha Glacier, 1870–1970 CE) have revealed that the chiral ratio of this compound often remains relatively constant, typically showing an excess of the (-)-enantiomer researchgate.netresearchgate.netcopernicus.orgcopernicus.org. This consistent enantiomeric excess suggests a stable source of the precursor, likely (-)-α-pinene, or consistent atmospheric degradation pathways over the analyzed period copernicus.org. By correlating these chiral ratios with known enantiomeric compositions of α-pinene emissions and atmospheric reaction mechanisms, researchers can attribute observed trends to specific biogenic sources and atmospheric transformations copernicus.org. The detection of this compound in Antarctic ice cores further highlights its capability for long-range atmospheric transport, even from the Southern Hemisphere nih.govacs.org.
Temporal Trends and Correlation with Precursor Emissions
The temporal trends of this compound concentrations and its chiral ratios in ice cores can be correlated with historical data on precursor emissions, climate change, and atmospheric oxidant levels. While some studies indicate fluctuating chiral ratios for related compounds like cis-pinic acid, the relative stability of this compound's enantiomeric composition over certain periods suggests a consistent influence from regional biogenic emissions researchgate.netcopernicus.org.
Furthermore, the concentration ratios between different α-pinene oxidation products, such as this compound and cis-pinic acid, have been used in conjunction with atmospheric box modeling to infer past atmospheric conditions, including ozone concentrations nerc.ac.ukcam.ac.uk. Changes in these ratios, influenced by varying ozone levels and other oxidants, can provide a proxy for reconstructing past atmospheric oxidative capacity and the intensity of biogenic precursor emissions nerc.ac.ukcam.ac.uk. Some analyses of Antarctic ice cores suggest that this compound concentrations may not exhibit significant temporal trends, unlike other markers, potentially reflecting different atmospheric transport or transformation pathways in the Southern Hemisphere acs.org.
Tracers for Aged α-Pinene Secondary Organic Aerosol
This compound is recognized as a significant oxidation product of α-pinene, a major monoterpene emitted by vegetation, particularly coniferous forests nih.govcore.ac.ukwhiterose.ac.uk. As α-pinene undergoes atmospheric oxidation through reactions with ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃), it forms a cascade of products, including semivolatile compounds like pinonaldehyde, this compound, and pinic acid nih.govcore.ac.ukcopernicus.org. These compounds contribute to the formation of secondary organic aerosol (SOA), a critical component of atmospheric particulate matter influencing air quality and climate nih.govwhiterose.ac.ukpnas.orgnih.gov.
This compound, along with cis-pinic acid and 3-methyl-1,2,3-butanetricarboxylic acid (3-MBTCA), are considered important tracers for α-pinene-derived SOA nih.govwhiterose.ac.ukcopernicus.orgpublish.csiro.au. While this compound and cis-pinic acid are often associated with earlier stages of α-pinene oxidation and shorter aging timescales, compounds like 3-MBTCA are indicative of more aged SOA whiterose.ac.ukpublish.csiro.au. The decrease in this compound concentrations during aging processes, such as aqueous-phase OH radical reactions, further supports its role as an indicator of early-stage SOA formation and subsequent atmospheric processing nih.gov. These tracers are valuable for identifying the contribution of biogenic emissions to ambient aerosol composition and for studying the chemical evolution of SOA in the atmosphere nih.govwhiterose.ac.uknih.govpublish.csiro.au.
Atmospheric Removal Processes and Sinks
The atmospheric fate of this compound is determined by various removal processes, primarily its degradation through gas-phase and aqueous-phase reactions with oxidants, and to a lesser extent, photolysis. Understanding these processes is crucial for accurately interpreting its presence and concentration in atmospheric samples and ice cores.
Comparative Analysis of Photolysis versus OH-Mediated Degradation Rates
The primary atmospheric removal mechanism for this compound is its reaction with hydroxyl (OH) radicals. Studies have determined the second-order rate constant for the this compound–OH reaction in the aqueous phase to be approximately (6.17 ± 1.07) × 10⁻¹² cm³·molecule⁻¹·s⁻¹ at standard conditions acs.org. Similar rate constants, on the order of 10⁹ to 10¹⁰ M⁻¹ s⁻¹ (equivalent to 10⁻¹² to 10⁻¹¹ cm³·molecule⁻¹·s⁻¹), have been reported for aqueous phase reactions with OH radicals nih.govcaltech.edu. These values indicate a relatively fast reaction rate, leading to an estimated atmospheric lifetime for this compound ranging from approximately 2.1 to 3.3 days under various environmental conditions acs.org. This relatively long lifetime, compared to its precursor α-pinene which has lifetimes on the order of minutes to hours pnas.orgresearchgate.net, allows for its significant transport and deposition in ice cores researchgate.netresearchgate.net.
Applications of Cis Dl Pinonic Acid in Advanced Organic Synthesis
Utility as a Chiral Synthon for Complex Molecular Architectures
The inherent chirality and densely functionalized structure of cis-DL-pinonic acid make it an attractive chiral synthon. Derived from α-pinene, which is part of the "natural chiral carbon pool," it offers a cost-effective and readily available starting material for stereoselective synthesis. calstate.edurug.nl The cyclobutane (B1203170) ring, substituted with both a carboxylic acid and a ketone group, provides multiple reaction sites for strategic chemical modifications. This allows chemists to construct intricate molecular frameworks with high degrees of stereochemical control, which is crucial in the synthesis of bioactive compounds and natural products. The pinene structure itself, characterized by a four-membered ring, is a precursor to molecules with interesting biological properties, making its derivatives like pinonic acid valuable in synthetic projects aimed at drug discovery. calstate.edu
Design and Development of Novel Molecular Scaffolds
The unique scaffold of this compound serves as a template for the design and synthesis of new classes of organic molecules. Its functional groups—a carboxylic acid and a ketone—can be selectively manipulated to build a diverse library of compounds. This strategic derivatization is a cornerstone of medicinal chemistry and materials science, where novel scaffolds are essential for discovering new therapeutic agents and functional materials. calstate.eduresearchgate.net
A primary route for modifying this compound involves the transformation of its carboxylic acid group into amides. This classic transformation is a reliable method for introducing a wide range of chemical functionalities into the molecule, thereby altering its physical, chemical, and biological properties. The synthesis typically proceeds via the activation of the carboxylic acid, often by converting it to an acyl chloride, followed by nucleophilic attack by a primary or secondary amine. calstate.edu
One research endeavor successfully synthesized two novel amide derivatives from cis-pinonic acid using benzylamine (B48309) and thiophene-2-ethylamine. calstate.edu The process involved an initial reaction with oxalyl chloride to form the intermediate acyl chloride, which was then reacted with the respective amine to yield the final amide products. calstate.edu These transformations were achieved with moderate to good yields. calstate.edu
| Amine Reactant | Product | Yield (%) |
| Benzylamine | N-benzyl-2-(3-acetyl-2,2-dimethylcyclobutyl)acetamide | 50-58% |
| Thiophene-2-ethylamine | N-(2-(thiophen-2-yl)ethyl)-2-(3-acetyl-2,2-dimethylcyclobutyl)acetamide | 50-58% |
Table 1: Synthesis of Amide Derivatives from cis-Pinonic Acid. calstate.edu
The synthesis of such derivatives paves the way for screening new molecules for potential therapeutic effects, as amide functionalities are prevalent in many biologically active compounds. calstate.edu
Beyond amide synthesis, the chemical diversity of this compound derivatives can be significantly expanded by targeting its other functional group, the ketone. The presence of both a ketone and a carboxylic acid on the same scaffold allows for orthogonal chemical strategies, where one group can be modified while the other remains protected or unreactive.
Research has identified several potential pathways for further derivatization:
Wittig Reaction: The ketone functional group can be transformed into an alkene using a Wittig reaction. calstate.edu This introduces a carbon-carbon double bond, which can serve as a handle for numerous other transformations, such as hydrogenation, halogenation, or epoxidation.
Schiff Base Formation: Reaction of the ketone with a primary amine under mildly acidic conditions can form a Schiff base (or imine). calstate.edu This introduces a carbon-nitrogen double bond, creating another versatile functional group for subsequent synthetic steps.
These synthetic explorations demonstrate that the this compound scaffold is not limited to a single type of modification but is a platform from which a wide array of structurally diverse molecules can be generated. calstate.edu
Q & A
Q. How is cis-DL-Pinonic acid structurally characterized in academic research?
Structural elucidation of this compound typically employs a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra identify functional groups (e.g., ketone, carboxylic acid) and stereochemistry. For example, coupling constants in 1H NMR can confirm cis-configuration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, distinguishing it from isomers .
- X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for verifying stereochemical assignments .
- Reference Databases : ChemIDplus and PubChem provide validated spectral data for cross-comparison .
Q. What are the established synthesis routes for this compound?
Common synthetic pathways include:
- Ozonolysis of α-Pinene : Ozonolysis followed by reductive workup yields this compound. Reaction conditions (temperature, solvent) must be optimized to minimize side products like pinic acid .
- Oxidation of Pinane Derivatives : Controlled oxidation using KMnO4 or O3, with strict monitoring of reaction kinetics to avoid over-oxidation .
- Validation : Post-synthesis purity is confirmed via HPLC (≥95% purity) and comparative spectroscopy against reference standards .
Advanced Research Questions
Q. How do researchers address contradictions in reported atmospheric reaction rates of this compound?
Discrepancies in reaction kinetics (e.g., ozonolysis vs. OH-radical oxidation) arise from:
- Experimental Variability : Differences in reactor design (flow vs. static chambers), oxidant concentrations, and humidity levels .
- Analytical Limitations : Real-time detection (e.g., PTR-TOF-MS) may miss low-volatility products, skewing rate calculations .
- Resolution Strategy : Meta-analyses of published data using systematic frameworks (e.g., PICO(T)) to isolate critical variables and standardize protocols .
Q. What methodological considerations are critical when designing oxidation experiments for this compound?
Key factors include:
- Control of Variables : Stabilize temperature (±0.5°C) and relative humidity (RH ±2%) to ensure reproducibility .
- Product Detection : Use complementary techniques (e.g., GC-MS for volatile products, LC-MS for secondary organic aerosols) .
- Statistical Robustness : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in kinetic data .
Q. How can researchers reconcile discrepancies in the hygroscopicity of this compound aerosols across studies?
Q. What advanced frameworks guide hypothesis-driven research on this compound's environmental impact?
Researchers employ:
- PICO(T) Framework :
- Population : Atmospheric aerosols.
- Intervention : Oxidation pathways (e.g., OH-radical vs. NO3-radical).
- Comparison : Reactivity vs. other monoterpene oxidation products.
- Outcome : Cloud condensation nuclei (CCN) activity.
- Time : Long-term aging effects (hours to days) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
